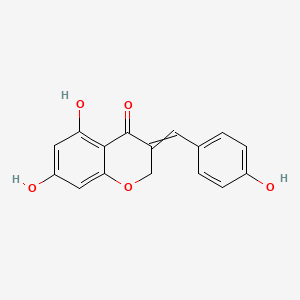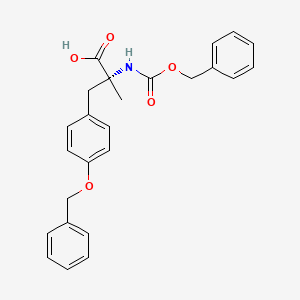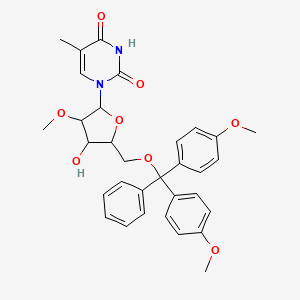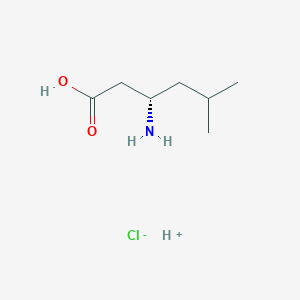
Demethyleucomine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Demethyleucomine is an organic compound with significant importance in various scientific fields It is known for its unique chemical properties and potential applications in chemistry, biology, medicine, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Demethyleucomine typically involves the catalytic hydrogenation of its precursor compounds. One common method is the catalytic hydrogenation of N,N-dimethyldodecylamide over a nickel-based catalyst, such as Ni/γ-Al₂O₃.
Industrial Production Methods: Industrial production of this compound often employs similar catalytic hydrogenation techniques. The process is optimized to ensure high conversion rates and selectivity, with careful control of reaction conditions such as temperature, pressure, and catalyst composition. The use of advanced catalysts and reaction conditions helps in achieving efficient and cost-effective production .
Análisis De Reacciones Químicas
Types of Reactions: Demethyleucomine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: this compound can participate in substitution reactions, where its functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include acids, bases, and oxidizing agents. For example, the reaction with hydrochloric acid forms dimethylamine hydrochloride, an odorless white solid . The conditions for these reactions vary depending on the desired product and include factors such as temperature, pressure, and the presence of catalysts.
Major Products Formed: The major products formed from the reactions of this compound include various amine derivatives, oxides, and substituted compounds. These products have significant applications in different fields, including pharmaceuticals and industrial chemistry .
Aplicaciones Científicas De Investigación
Demethyleucomine has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: this compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic applications, including its use in drug development and as a pharmaceutical intermediate.
Industry: This compound is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Demethyleucomine involves its interaction with specific molecular targets and pathways. It acts as a nucleophile due to the presence of an unshared pair of electrons on the nitrogen atom, allowing it to react with various substrates. The molecular targets and pathways involved in its action depend on the specific application and the nature of the reaction .
Comparación Con Compuestos Similares
Similar Compounds: Demethyleucomine is similar to other amine compounds, such as:
Dimethylamine: An organic compound with the formula (CH₃)₂NH, known for its use in the production of various chemicals.
Trimethylamine: Another amine compound with similar properties and applications.
Uniqueness: What sets this compound apart from these similar compounds is its specific structure and reactivity, which make it suitable for unique applications in different fields. Its ability to undergo various chemical reactions and form diverse products highlights its versatility and importance in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C16H12O5 |
|---|---|
Peso molecular |
284.26 g/mol |
Nombre IUPAC |
5,7-dihydroxy-3-[(4-hydroxyphenyl)methylidene]chromen-4-one |
InChI |
InChI=1S/C16H12O5/c17-11-3-1-9(2-4-11)5-10-8-21-14-7-12(18)6-13(19)15(14)16(10)20/h1-7,17-19H,8H2 |
Clave InChI |
PKCWSPYCHMNVKB-UHFFFAOYSA-N |
SMILES canónico |
C1C(=CC2=CC=C(C=C2)O)C(=O)C3=C(C=C(C=C3O1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3,12-Diacetyloxy-9,14-dihydroxy-7,11,16,16-tetramethyl-10-oxo-6-tricyclo[9.3.1.14,8]hexadeca-1,7-dienyl) acetate](/img/structure/B13387351.png)
![7-chloro-7'-methoxy-11',12'-dimethyl-13',13'-dioxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-13lambda6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-one](/img/structure/B13387357.png)
![(2S)-6-fluoro-5-[3-(8-fluoro-1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-2-methylphenyl]-2-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide](/img/structure/B13387360.png)


![trisodium;[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate](/img/structure/B13387382.png)


![2,6-Bis[[(R)-2-[hydroxy(diphenyl)methyl]-1-pyrrolidinyl]methyl]-4-methylphenol](/img/structure/B13387398.png)
![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B13387400.png)

![Methyl 7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3-hydroxy-5-oxohept-6-enoate](/img/structure/B13387410.png)
![9-hydroxy-6,9-dimethyl-3-methylidene-4,5,7,8,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-2-one](/img/structure/B13387414.png)
![N-[(1S)-1-[3',5'-Bis(1,1-dimethylethyl)[1,1'-biphenyl]-2-yl]-2-(diphenylphosphino)ethyl]-3,5-bis(trifluoromethyl)-benzamide](/img/structure/B13387421.png)
